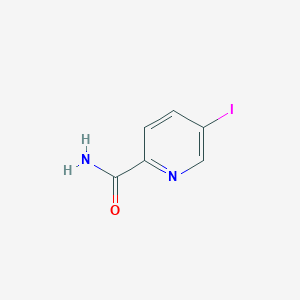
3-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole (also known as PTM-DOX) is a synthetic organic compound that has recently been studied for its potential applications in the field of medicinal chemistry. PTM-DOX is a boronate ester of an oxazole, a five-membered heterocyclic compound containing four carbon atoms and one oxygen atom. PTM-DOX has been studied for its potential to be used as a drug delivery system, and its ability to increase the uptake and efficacy of drugs, as well as its potential to be used as a therapeutic agent.
Applications De Recherche Scientifique
PTM-DOX has been studied for its potential to be used as a drug delivery system. It has been found to increase the uptake and efficacy of drugs, as well as its potential to be used as a therapeutic agent. PTM-DOX has been used in the development of new drugs, including anticancer drugs, antiviral agents, and antibiotics. It has also been used to study the mechanism of action of drugs, as well as the effects of drugs on biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of PTM-DOX is not yet fully understood. However, it is believed that PTM-DOX binds to the active site of an enzyme, blocking the enzyme's activity. This inhibition of enzyme activity leads to the inhibition of biochemical and physiological processes. PTM-DOX also binds to cell membranes, which can alter the permeability of the cell membrane and allow drugs to enter the cell more easily.
Biochemical and Physiological Effects
PTM-DOX has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of proteins, lipids, and carbohydrates. It has also been found to inhibit the activity of enzymes involved in the metabolism of drugs, as well as the activity of enzymes involved in the metabolism of hormones and neurotransmitters. PTM-DOX has also been found to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PTM-DOX in lab experiments include its low cost, its ability to increase the uptake and efficacy of drugs, and its potential to be used as a therapeutic agent. The limitations of using PTM-DOX in lab experiments include its lack of specificity, its potential to cause side effects, and its potential to interact with other drugs.
Orientations Futures
The potential applications of PTM-DOX are numerous. Future research should focus on further understanding the mechanism of action of PTM-DOX, as well as its potential to be used as a drug delivery system. Additionally, future research should focus on the development of new drugs using PTM-DOX as a drug delivery system, as well as the development of new therapeutic agents using PTM-DOX as a therapeutic agent. Furthermore, future research should focus on the development of new methods of synthesis for PTM-DOX, as well as the development of new methods of analysis for PTM-DOX. Finally, future research should focus on the development of new methods of drug delivery using PTM-DOX, as well as the development of new methods of drug targeting using PTM-DOX.
Méthodes De Synthèse
PTM-DOX can be synthesized from a variety of starting materials. The most commonly used method is the reaction of 2-methyl-2-propanol with 1,2-dibromoethane in the presence of a base such as sodium ethoxide or potassium tert-butoxide. The reaction produces a boronate ester, which can then be reacted with an oxazole to produce PTM-DOX. Other methods of synthesis include the reaction of a boronic acid with an oxazole, the reaction of a boronic ester with an oxazole, and the reaction of a boronate ester with an oxazole.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole involves the reaction of 2,4-pentanedione with tetramethyl-1,3,2-dioxaborolane followed by reaction with isopropylamine and oxalic acid to yield the final product.", "Starting Materials": [ "2,4-pentanedione", "tetramethyl-1,3,2-dioxaborolane", "isopropylamine", "oxalic acid" ], "Reaction": [ "Step 1: 2,4-pentanedione is reacted with tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate to yield the corresponding boronate ester.", "Step 2: The boronate ester is then reacted with isopropylamine in the presence of a palladium catalyst to form the corresponding amine.", "Step 3: The amine is then reacted with oxalic acid in the presence of a dehydrating agent such as thionyl chloride to yield the final product, 3-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole." ] } | |
Numéro CAS |
2246876-17-3 |
Nom du produit |
3-(propan-2-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole |
Formule moléculaire |
C12H20BNO3 |
Poids moléculaire |
237.1 |
Pureté |
94 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



